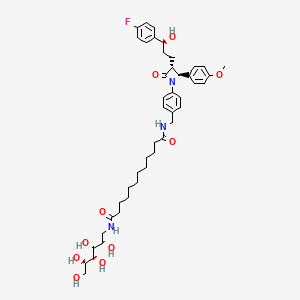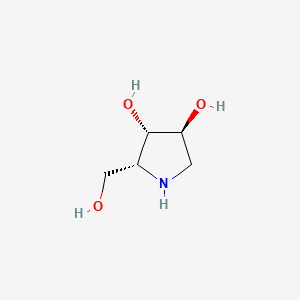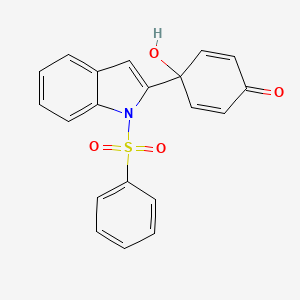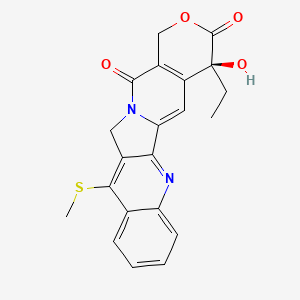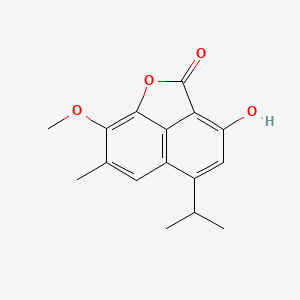
2-O-methylisohemigossylic acid lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-methylisohemigossylic acid lactone is a natural product found in Bombax ceiba and Ceiba pentandra with data available.
Aplicaciones Científicas De Investigación
Application in Cancer Research
2-O-Methylisohemigossylic acid lactone, a sesquiterpene isolated from the roots of Gossampinus malabarica, has shown potent growth inhibitory effects against human promyelotic leukemia HL-60 cells. This compound induces apoptotic morphological changes in the nucleus, including chromatin condensation. It causes dose- and time-dependent DNA fragmentation characteristic of apoptosis, with involvement of the caspase cascade in this process (Hibasami et al., 2004).
Chemical Structure and Identification
Research has been conducted to accurately identify and categorize compounds related to 2-O-Methylisohemigossylic acid lactone. An example includes the reidentification of a sesquiterpene lactone from Salmalia malbaricum (syn Bombax malbaricum) roots, previously identified as a different compound (Puckhaber & Stipanovic, 2001).
Potential for Oligomer Formation in Atmospheric Chemistry
2-O-Methylisohemigossylic acid lactone may also be relevant in the study of secondary organic aerosols (SOA) in atmospheric chemistry. Research into the reactions of lactones in SOA suggests the potential for oligomer formation, impacting the understanding of atmospheric processes (Jiang, Hill, & Elrod, 2018).
Propiedades
Nombre del producto |
2-O-methylisohemigossylic acid lactone |
|---|---|
Fórmula molecular |
C16H16O4 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
5-hydroxy-11-methoxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-one |
InChI |
InChI=1S/C16H16O4/c1-7(2)9-6-11(17)13-12-10(9)5-8(3)14(19-4)15(12)20-16(13)18/h5-7,17H,1-4H3 |
Clave InChI |
BTSBSVVWGQHNFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C3C(=C(C=C2C(C)C)O)C(=O)OC3=C1OC |
Sinónimos |
2-O-methylisohemigossylic acid lactone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[4-(Methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B1243286.png)
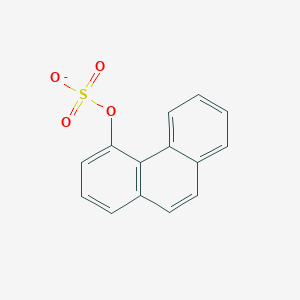
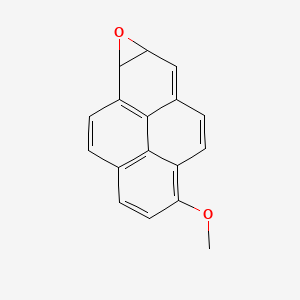
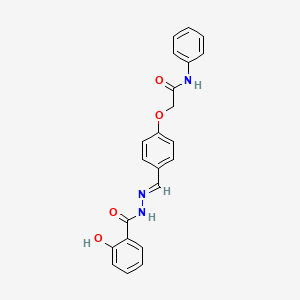
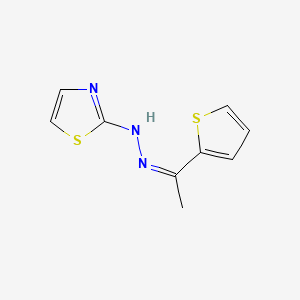
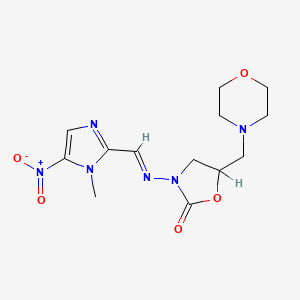
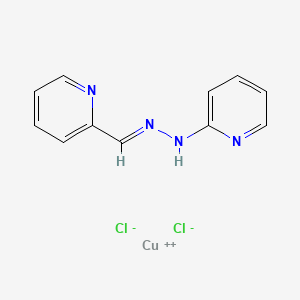
![3-{N-[1(S)-(3-carboxyphenyl)ethyl]amino}-2(S)-hydroxy-propyl(cyclohexylmethyl)phosphinic acid](/img/structure/B1243297.png)
![(2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) hydrogen sulfate](/img/structure/B1243299.png)
![8-(4-Benzylpiperazin-1-yl)-3-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene](/img/structure/B1243302.png)
